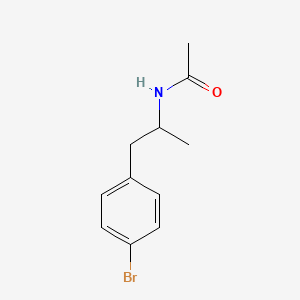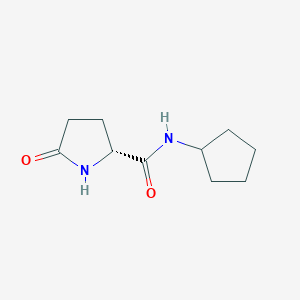
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a selective agonist of the delta-opioid receptor, which is found in the central nervous system. SNC80 has been widely used in scientific research to investigate the role of delta-opioid receptors in various physiological and pathological processes.
Wirkmechanismus
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide acts as a selective agonist of the delta-opioid receptor, which is found in the central nervous system. Upon binding to the receptor, this compound activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the analgesic, antidepressant, and anxiolytic effects observed in animal models.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to reduce the release of glutamate, a neurotransmitter that is involved in pain signaling, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has several advantages for use in lab experiments. It is a highly selective agonist of the delta-opioid receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, the effects of this compound may vary depending on the experimental conditions, which may limit its usefulness in certain contexts.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide and delta-opioid receptors. One area of interest is the development of more selective agonists and antagonists of the delta-opioid receptor, which may have improved therapeutic potential. Another area of interest is the investigation of the role of delta-opioid receptors in various pathological conditions, such as chronic pain and drug addiction. Finally, there is interest in exploring the potential of delta-opioid receptor agonists as therapeutic agents for various diseases, such as depression and anxiety disorders.
Synthesemethoden
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide can be synthesized by a multistep process that involves the reaction of cyclopentanecarboxylic acid with N-methylpiperidine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained by the reaction of the intermediate with methyl iodide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide has been extensively used in scientific research to investigate the role of delta-opioid receptors in various physiological and pathological processes. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-9-7-12(8-10-14)15(2)13(16)11-5-3-4-6-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDHXIGRCRXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)
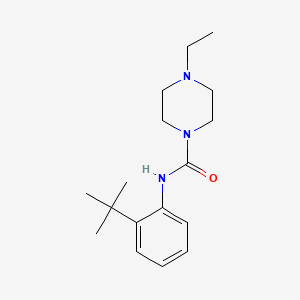


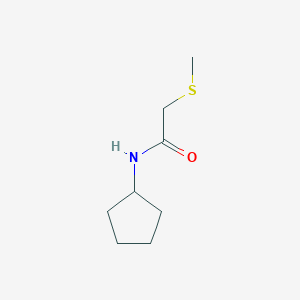

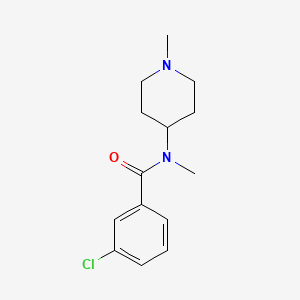
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)

